Cas no 16969-06-5 (2,4,5,6-Tetrachloro-m-xylylenediamine)

2,4,5,6-Tetrachloro-m-xylylenediamine is a chlorinated aromatic diamine compound with applications in specialty chemical synthesis, particularly in the production of high-performance polymers and resins. Its tetrachloro-substituted structure enhances thermal stability and chemical resistance, making it suitable for advanced material formulations. The compound’s rigid aromatic backbone contributes to improved mechanical properties in polyimide and epoxy systems. It is also utilized as an intermediate in agrochemical and pharmaceutical manufacturing, where its halogenated framework offers reactivity for further functionalization. Handling requires adherence to safety protocols due to its potential toxicity. The product is typically supplied as a high-purity solid, ensuring consistency in industrial and research applications.
2,4,5,6-Tetrachloro-m-xylylenediamine structure
16969-06-5 structure
Product name:2,4,5,6-Tetrachloro-m-xylylenediamine
CAS No:16969-06-5
MF:C8H8Cl4N2
MW:273.974517822266
CID:171692
PubChem ID:86889

2,4,5,6-Tetrachloro-m-xylylenediamine Chemical and Physical Properties

Names and Identifiers

    • (Perchloro-1,3-phenylene)dimethanamine
    • [3-(aminomethyl)-2,4,5,6-tetrachlorophenyl]methanamine
    • 1,3-Benzenedimethanamine,2,4,5,6-tetrachloro-
    • 2,4,5,6-tetrachloro-m-xylene-alpha,alpha'-diamine
    • 2,4,5,6-Tetrachloro-m-xylylenediamine
    • 2,4,5,6-Tetrachloro-1,3-Benzenedimethanamine
    • 2,4,5,6-Tetrachloro-m-xylenediamine
    • A'-diamine,2,4,5,6-tetrachloro
    • EINECS 241-044-2
    • m-xylene-
    • 1,3-Bis(aminomethyl)-2,4,5,6-tetrachlorobenzene
    • 1, 3-Benzenedimethanamine, 2,4,5,6-tetrachloro-
    • m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro-
    • NSC 100731
    • SB81504
    • 1-[3-(AMINOMETHYL)-2,4,5,6-TETRACHLOROPHENYL]METHANAMINE
    • 1,3-Benzenedimethanamine, 2,4,5,6-tetrachloro-
    • 2,5,6-Tetrachloro-m-xylene-.alpha.,.alpha.'-diamine
    • DTXSID80168738
    • TB4Q2J734X
    • UNII-TB4Q2J734X
    • 2,4,5,6-tetrachloro-m-xylene-alpha,alpha/'-diamine
    • AKOS015850491
    • BRN 2374784
    • SCHEMBL8060102
    • m-Xylene-.alpha., 2,4,5,6-tetrachloro-
    • 2,5,6-Tetrachloro-m-xylenediamine
    • NS00025567
    • NSC-100731
    • NSC100731
    • 1, 2,4,5,6-tetrachloro-
    • 16969-06-5
    • MDL: MFCD00025573
    • Inchi: InChI=1S/C8H8Cl4N2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14/h1-2,13-14H2
    • InChI Key: DVUBTXDOKVCRID-UHFFFAOYSA-N
    • SMILES: C(C1=C(C(=C(C(=C1Cl)Cl)Cl)CN)Cl)N

Computed Properties

  • Exact Mass: 271.94400
  • Monoisotopic Mass: 271.944
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • Density: 1.546
  • Boiling Point: 369.1°Cat760mmHg
  • Flash Point: 177°C
  • Refractive Index: 1.626
  • PSA: 52.04000
  • LogP: 4.61820

2,4,5,6-Tetrachloro-m-xylylenediamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
T010540-250mg
2,4,5,6-Tetrachloro-m-xylylenediamine
16969-06-5
250mg
$ 45.00 2022-06-03
TRC
T010540-500mg
2,4,5,6-Tetrachloro-m-xylylenediamine
16969-06-5
500mg
$ 50.00 2022-06-03
Crysdot LLC
CD12134560-100g
(Perchloro-1,3-phenylene)dimethanamine
16969-06-5 97%
100g
$616 2024-07-24

Additional information on 2,4,5,6-Tetrachloro-m-xylylenediamine

Perchloro-1,3-phenylene Dimethanamine: A Comprehensive Overview

Perchloro-1,3-phenylene dimethanamine, also known by its CAS number 16969-06-5, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a perchlorinated aromatic ring with two methanamine groups. The perchlorinated nature of the molecule imparts distinctive electronic and physical properties, making it a valuable component in various applications.

The molecular structure of perchloro-1,3-phenylene dimethanamine consists of a 1,3-dichlorobenzene ring with two methanamine (-CH2NH2) groups attached at the para positions. This arrangement creates a highly symmetrical molecule, which is advantageous for certain chemical reactions and material applications. Recent studies have highlighted the potential of this compound in the development of advanced materials, such as high-performance polymers and electronic devices.

One of the key features of perchloro-1,3-phenylene dimethanamine is its ability to undergo various chemical transformations. Researchers have explored its reactivity in nucleophilic aromatic substitution reactions, where the chlorine atoms on the aromatic ring act as leaving groups. These reactions are crucial for modifying the molecule's functionality and expanding its application scope. For instance, substituting chlorine atoms with other functional groups can lead to derivatives with enhanced catalytic activity or improved compatibility with biological systems.

The synthesis of perchloro-1,3-phenylene dimethanamine typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For example, the use of transition metal catalysts has significantly improved the yield and purity of the compound, making it more accessible for industrial applications.

In terms of applications, perchloro-1,3-phenylene dimethanamine has shown promise in the field of polymer chemistry. Its ability to form stable covalent bonds with other monomers makes it an ideal building block for constructing high-performance polymers. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for use in aerospace and automotive industries.

Additionally, recent research has explored the use of perchloro-1,3-phenylene dimethanamine in drug delivery systems. Its unique structure allows for controlled drug release mechanisms, which are critical for targeted therapy applications. By modifying the molecule's surface properties through functionalization, scientists have developed nanoparticles that can deliver drugs to specific tissues with high efficiency.

The electronic properties of perchloro-1,3-phenylene dimethanamine also make it a candidate for use in organic electronics. Its high electron mobility and stability under various conditions make it suitable for applications such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent studies have demonstrated that incorporating this compound into electronic devices can significantly improve their performance and longevity.

In conclusion, perchloro-1,3-phenylene dimethanamine, with its CAS number 16969-06-5, is a versatile compound with a wide range of potential applications. Its unique structure and reactivity make it a valuable tool in organic chemistry and materials science. As research continues to uncover new properties and functionalities of this compound, its role in advancing technology and medicine is expected to grow significantly.

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